molecular formula C25H28N2O2 B3942444 (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone

(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone

Cat. No. B3942444
M. Wt: 388.5 g/mol
InChI Key: HDIOFAAHJBTHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone, also known as L-745,870, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral functions, including movement, mood, and cognition. By blocking the activity of this receptor, the compound may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects
(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain sensitivity in animal models. The compound has also been found to have anxiolytic properties, reducing anxiety-like behavior in animal models. Additionally, it has been found to have anti-inflammatory properties, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone in lab experiments include its high purity and well-defined chemical structure. The compound is easy to synthesize and can be produced in large quantities for research purposes. However, one limitation of using this compound is its selectivity for the dopamine D4 receptor. This may limit its potential therapeutic applications, as other receptors may also be involved in the regulation of neurological disorders.

Future Directions

There are several future directions for research on (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an analgesic, anxiolytic, and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including analgesic, anxiolytic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-18(2)29-23-10-4-6-19(14-23)25(28)22-9-5-13-27(17-22)16-21-8-3-7-20-15-26-12-11-24(20)21/h3-4,6-8,10-12,14-15,18,22H,5,9,13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIOFAAHJBTHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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